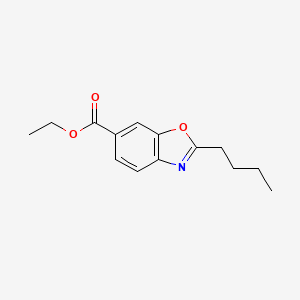

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₄H₁₇NO₃ and is registered under Chemical Abstracts Service number 61905-90-6. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization, incorporating both the benzoxazole heterocyclic system and the specific positioning of the butyl and ethyl carboxylate substituents. The molecular weight of this compound is 247.29 grams per mole, indicating a moderately sized organic molecule with significant structural complexity.

The structural architecture of this compound is characterized by several key molecular features that define its chemical identity. The benzoxazole core consists of a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system that serves as the fundamental structural framework. The oxazole ring contains both nitrogen and oxygen heteroatoms, positioned at the 1 and 3 positions respectively, which significantly influences the electronic properties and reactivity patterns of the entire molecule. The butyl substituent is attached at the 2-position of the oxazole ring, extending the molecular framework and contributing to the compound's lipophilic character.

The ethyl carboxylate group located at the 6-position of the benzene ring represents another critical structural element that affects both the physical and chemical properties of the compound. This ester functionality introduces additional reactive sites and influences the overall polarity and solubility characteristics of the molecule. The spatial arrangement of these substituents creates a unique three-dimensional molecular geometry that determines the compound's interactions with other molecules and its potential biological activity. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification and avoiding ambiguity in chemical communication.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ |

| Chemical Abstracts Service Number | 61905-90-6 |

| Molecular Weight | 247.29 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Names | Ethyl 2-butylbenzo[d]oxazole-6-carboxylate |

| Synonym Classifications | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester |

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of benzoxazole carboxylate compounds reveals fundamental insights into their molecular organization and intermolecular interactions. Based on structural studies of closely related compounds, particularly methyl 1,3-benzoxazole-2-carboxylate, significant patterns emerge regarding the bonding characteristics and crystal packing arrangements of benzoxazole derivatives. The crystal structure analysis demonstrates that benzoxazole compounds typically exhibit nearly planar molecular geometries, with minimal deviation from planarity across the entire heterocyclic system.

In the case of methyl 1,3-benzoxazole-2-carboxylate, crystallographic studies reveal that the compound crystallizes in the monoclinic space group P2₁, displaying a flattened herringbone arrangement characteristic of many aromatic heterocyclic compounds. The molecular planarity is evidenced by minimal torsion angles, with the N1-C1-C2-O3 torsion angle measuring only -6.7 degrees, indicating exceptional coplanarity of the benzoxazole and carboxylate functional groups. This structural feature is likely preserved in this compound, though the additional butyl substituent may introduce some conformational flexibility.

The bonding patterns within benzoxazole carboxylates exhibit distinctive characteristics that influence their chemical behavior and physical properties. The nitrogen-carbon double bond within the oxazole ring is significantly shorter than other bonds in the heterocyclic system, measuring approximately 1.293 Angstroms compared to bonds exceeding 1.36 Angstroms for other ring connections. This bond length variation reflects the aromatic character of the benzoxazole system and the localized electron density distribution. The intermolecular interactions in these compounds are dominated by strong carbon-hydrogen to nitrogen hydrogen bonds and weaker carbon-hydrogen to oxygen contacts, which contribute to the overall crystal stability and packing efficiency.

The crystallographic data reveals that benzoxazole carboxylates frequently exhibit π-π stacking interactions between adjacent molecules, with centroid-to-centroid distances typically ranging from 3.66 to 3.79 Angstroms. These interactions are crucial for understanding the solid-state properties and potential applications of this compound. Additionally, carbon-oxygen to π interactions provide further stabilization of the crystal structure, demonstrating the complex interplay of various non-covalent forces in determining the solid-state organization of these compounds.

| Crystallographic Parameter | Typical Value | Reference Compound |

|---|---|---|

| Space Group | P2₁ (Monoclinic) | Methyl 1,3-benzoxazole-2-carboxylate |

| N-C Double Bond Length | 1.293 Å | Methyl 1,3-benzoxazole-2-carboxylate |

| Molecular Planarity Deviation | -6.7° | Methyl 1,3-benzoxazole-2-carboxylate |

| π-π Stacking Distance | 3.66-3.79 Å | Various benzoxazole derivatives |

| Crystal Packing Type | Flattened herringbone | Benzoxazole carboxylates |

| Intermolecular Interactions | C-H⋯N, C-H⋯O, π-π | Multiple benzoxazole compounds |

Comparative Analysis with Benzoxazole Core Derivatives

The structural comparison of this compound with other benzoxazole derivatives reveals important insights into structure-activity relationships and molecular design principles within this chemical family. Mthis compound, which differs only in the ester group (methyl versus ethyl), provides the most direct structural comparison. This closely related compound has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 grams per mole, demonstrating how minor structural modifications can affect molecular properties while maintaining the core benzoxazole architecture.

The comparison extends to other positional isomers and substituted derivatives, including ethyl 1,3-benzoxazole-6-carboxylate and ethyl benzo[d]oxazole-2-carboxylate. Ethyl 1,3-benzoxazole-6-carboxylate lacks the butyl substituent at the 2-position, resulting in a simpler molecular formula of C₁₀H₉NO₃ and a reduced molecular weight of 191.18 grams per mole. This structural difference significantly impacts the compound's lipophilicity and potential biological activity, as the butyl group contributes substantially to the hydrophobic character of this compound.

The positional variation of the carboxylate group also provides valuable comparative insights. Ethyl benzo[d]oxazole-2-carboxylate represents an isomeric compound where the ester functionality is located at the 2-position rather than the 6-position of the benzoxazole system. This positional change results in different electronic properties and reactivity patterns, as the 2-position is directly adjacent to the nitrogen heteroatom, creating distinct electronic environments compared to the 6-position carboxylate in the target compound.

Related benzoxazole derivatives with different substituent patterns further illustrate the structural diversity possible within this chemical family. Compounds such as 2-methyl-1,3-benzoxazole-6-carboxylic acid demonstrate how modifications to both the substituent and the ester functionality can alter molecular properties. The free carboxylic acid form exhibits different hydrogen bonding patterns and solubility characteristics compared to the ethyl ester derivative, highlighting the importance of functional group selection in molecular design.

The synthesis and characterization of various benzoxazole derivatives reveal common synthetic pathways and reaction conditions that apply across the entire family of compounds. The preparation of 2-methyl-1,3-benzoxazole-6-carboxylic acid through hydrolysis of the corresponding methyl ester demonstrates the interconvertibility of different ester forms and provides insights into potential synthetic approaches for this compound. The high yields reported for these transformations (typically 90-97%) indicate the robustness of benzoxazole chemistry and the feasibility of preparing diverse derivatives through established synthetic protocols.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₁₄H₁₇NO₃ | 247.29 | Reference compound | 61905-90-6 |

| Mthis compound | C₁₃H₁₅NO₃ | 233.26 | Methyl ester instead of ethyl | 900019-83-2 |

| Ethyl 1,3-benzoxazole-6-carboxylate | C₁₀H₉NO₃ | 191.18 | No butyl substituent | 1355171-03-7 |

| Ethyl benzo[d]oxazole-2-carboxylate | C₁₀H₉NO₃ | 191.18 | Carboxylate at 2-position | 27383-87-5 |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | C₉H₇NO₃ | 177.16 | Methyl substituent, free acid | 13452-14-7 |

Eigenschaften

IUPAC Name |

ethyl 2-butyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-5-6-13-15-11-8-7-10(9-12(11)18-13)14(16)17-4-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGLYZYWUKMVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223334 | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427461-03-7 | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation Methods

One of the most common methods for synthesizing benzoxazoles involves the condensation of 2-aminophenols with aldehydes. This reaction can be catalyzed by different agents, including metal complexes and ionic liquids, to improve efficiency and yield.

Metal-Catalyzed Reactions

Metal catalysts, such as palladium and zirconium, have been used to facilitate the synthesis of benzoxazoles. For example, zirconium tetrachloride (ZrCl$$_4$$) has been employed in a one-pot synthesis of benzoxazoles using catechols, aldehydes, and ammonium acetate in ethanol.

Preparation of Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate

While specific literature on the synthesis of this compound is limited, the general approach can be inferred from related benzoxazole syntheses. A plausible method involves the following steps:

Synthesis of 2-Butyl-1,3-Benzoxazole : This could involve the condensation of 2-aminophenol with butyraldehyde in the presence of a catalyst.

Introduction of the Ethyl Carboxylate Group : This might involve esterification reactions or the use of ethyl chloroformate under appropriate conditions.

Recent Advances in Benzoxazole Synthesis

Recent studies have focused on improving the efficiency and sustainability of benzoxazole synthesis. For instance, the use of ZrCl$$_4$$ as a catalyst allows for high yields under mild conditions, facilitating late-stage functionalization. Additionally, palladium complexes have been shown to be effective catalysts with good recyclability.

Data and Research Findings

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Conditions and Reagents :

-

Base-Catalyzed : 1 M NaOH in THF/MeOH at room temperature (RT) yields 2-butyl-1,3-benzoxazole-6-carboxylic acid .

Mechanism :

The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .

Aminolysis to Form Amides

The ester reacts with amines to produce carboxamides, a reaction pivotal in peptide synthesis and drug design.

Conditions and Reagents :

-

Primary/Secondary Amines : TCBOXY-like conditions (DIPEA, DMAP, RT, 15 min) yield amides with >90% efficiency .

-

Sterically Hindered Amines : Extended reaction times (1–2 h) at 40°C improve yields .

Example Reaction :

Key Data :

| Amine Type | Yield (%) | Conditions | Citation |

|---|---|---|---|

| Aliphatic | 85–95 | RT, 15 min | |

| Aromatic | 70–80 | 40°C, 1 h |

Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring participates in electrophilic substitution, though its electron-deficient nature limits reactivity. Directed metal-catalyzed coupling enables functionalization.

Palladium-Catalyzed Coupling :

-

Buchwald-Hartwig Amination : Pd(PPh)/XPhos in toluene introduces NHBoc groups at position 4 (76–94% yield) .

-

Suzuki-Miyaura : Pd catalysts couple aryl boronic acids to the benzoxazole core .

Example :

Oxidation of the Butyl Chain

The 2-butyl substituent is oxidized to a ketone or carboxylic acid under strong oxidative conditions.

Conditions and Reagents :

-

KMnO4_44/H2_22SO4_44 : Converts butyl to carboxylic acid.

-

CrO3_33/AcOH : Yields 2-(3-oxobutyl)-1,3-benzoxazole-6-carboxylate.

Mechanism :

Oxidative cleavage of the terminal C–H bond proceeds via radical intermediates, confirmed by ESR studies .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the benzoxazole ring remains intact.

Conditions and Reagents :

-

LiAlH4_44 in THF reduces the ester to 2-butyl-1,3-benzoxazole-6-methanol (80–85% yield) .

-

H2_22/PtO2_22 : Hydrogenation under mild conditions retains the heterocycle .

Ring-Opening and Rearrangement

Under extreme conditions, the benzoxazole ring undergoes cleavage.

Acidic Hydrolysis :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is being investigated for its potential therapeutic applications. Research indicates that compounds within the benzoxazole class can serve as drug candidates for various diseases due to their ability to interact with specific molecular targets. For instance, studies have shown that benzoxazole derivatives can inhibit microbial growth by targeting essential enzymes in microbial metabolic pathways .

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Comparative analyses highlight its selective action against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Table 1: Antimicrobial Activity of this compound

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | TBD |

| Other Benzoxazole Derivatives | Escherichia coli (Gram-negative) | TBD |

3. Cancer Research

The compound is also being explored for its anticancer properties. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Recent studies have indicated that certain benzoxazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines .

Industrial Applications

1. Material Science

In industrial settings, this compound is utilized as an intermediate in the synthesis of new materials such as polymers and dyes. Its unique chemical structure allows it to serve as a building block for more complex molecules used in various applications.

2. Synthesis of Other Compounds

The compound acts as a precursor for synthesizing other benzoxazole derivatives with enhanced properties. For example, it can be used in the development of more potent antimicrobial or anticancer agents through structural modifications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed promising results against Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Research involving the compound's anticancer effects was performed on various cancer cell lines. The results demonstrated that modifications to the benzoxazole structure could significantly enhance cytotoxicity against specific cancer types while maintaining low toxicity in normal cells.

Wirkmechanismus

The mechanism of action of Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

2-Phenylbenzoxazole: Contains a phenyl group instead of a butyl group, leading to different biological activities.

2-Aminobenzoxazole: Contains an amino group, which significantly alters its reactivity and biological properties.

This compound is unique due to its specific ester and butyl substituents, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol. The structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Antibacterial Activity : This compound can inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process, leading to bacterial cell death .

- Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Biological Activity Overview

The following table summarizes the key biological activities of this compound:

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value in the low micromolar range . The mechanism involved activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage.

- Antimicrobial Activity : Research indicated that this compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Modulation : In vitro studies revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Q & A

What synthetic methodologies are most effective for preparing Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a precursor like 3-amino-4-hydroxybenzoic acid derivatives with an acylating agent or carbonyl source. For example, methyl 2-substituted benzoxazole carboxylates are synthesized by refluxing methyl 3-amino-4-hydroxybenzoate with excess aryl acids for ~15 hours, followed by ice quenching to precipitate the product . Key optimization parameters include reaction time, temperature, and stoichiometry of reagents. Characterization via NMR, IR, and elemental analysis ensures purity and structural confirmation .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for data interpretation?

Advanced Research Question

X-ray crystallography is critical for determining bond angles, torsion angles, and crystal packing. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used . For example, SHELXL refines small-molecule structures using least-squares algorithms, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement. Challenges like twinning or low-resolution data require iterative refinement and validation using tools like PLATON or CIF-checking software . Hydrogen-bonding patterns can be analyzed using graph-set notation to interpret supramolecular interactions .

What spectroscopic and analytical techniques are indispensable for characterizing this compound, and how are data contradictions addressed?

Basic Research Question

1H/13C NMR identifies proton environments and substituent effects, while IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Contradictions in data (e.g., unexpected splitting in NMR) may arise from dynamic effects like restricted rotation or impurities. Cross-validation with elemental analysis (C, H, N percentages) and HPLC purity checks resolves such issues . For crystalline samples, powder XRD can detect polymorphic variations .

How do intermolecular interactions influence the solid-state properties of this compound?

Advanced Research Question

Intermolecular forces (e.g., C–H···O, π-π stacking) dictate crystal packing and stability. Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs into discrete (D), chains (C), or rings (R), revealing how molecules assemble . For example, the ethyl ester group may form C–H···O interactions with adjacent benzoxazole rings, stabilizing layered structures. Computational tools like Mercury CSD or Hirshfeld surface analysis quantify interaction contributions to lattice energy .

What strategies improve yield and selectivity in benzoxazole ring formation during synthesis?

Advanced Research Question

Yield optimization involves:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PPA) accelerate cyclization .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving selectivity .

Side reactions (e.g., ester hydrolysis) are mitigated by moisture-free conditions or protective groups. Reaction monitoring via TLC or in-situ FTIR ensures timely termination .

How can computational modeling predict reactivity or stability of this compound?

Advanced Research Question

DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess conformational stability in solution. For crystallinity, Morphology Prediction Tools (e.g., Materials Studio) simulate crystal growth habits. Validation against experimental DSC/TGA data ensures accuracy .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

Key challenges include:

- Heat dissipation : Exothermic cyclization requires jacketed reactors or controlled addition rates.

- Purification : Column chromatography is impractical; alternatives like recrystallization or distillation are optimized using solubility parameters .

- Byproduct management : Process Analytical Technology (PAT) monitors impurities in real-time .

How does steric hindrance from the 2-butyl group affect derivatization reactions?

Advanced Research Question

The bulky 2-butyl group can hinder electrophilic substitution at the benzoxazole ring’s 4- or 5-positions. Steric maps generated via Molecular Mechanics (e.g., MMFF94 force field) identify accessible reactive sites. Strategies like using smaller directing groups or high-pressure conditions overcome steric limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.